molecular formula C7H5ClF2O B1311658 1-Chloro-4-(difluoromethoxy)benzene CAS No. 81932-03-8

1-Chloro-4-(difluoromethoxy)benzene

Cat. No.: B1311658
CAS No.: 81932-03-8
M. Wt: 178.56 g/mol
InChI Key: SYJQEQBXNOPBAT-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O. It is a derivative of benzene, where a chlorine atom and a difluoromethoxy group are substituted at the para positions. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(difluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-nitrobenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form the corresponding aniline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated benzene derivatives.

    Oxidation and Reduction: Products include quinones and aniline derivatives.

Scientific Research Applications

1-Chloro-4-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)benzene involves its interaction with various molecular targets. The difluoromethoxy group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-fluorobenzene
  • 1-Bromo-4-(difluoromethoxy)benzene
  • 1-(Bromomethyl)-4-(difluoromethoxy)benzene

Uniqueness

1-Chloro-4-(difluoromethoxy)benzene is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical properties. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical research. The chlorine atom provides a reactive site for further chemical modifications, allowing the synthesis of a wide range of derivatives.

Properties

IUPAC Name

1-chloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJQEQBXNOPBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451222
Record name 1-chloro-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81932-03-8
Record name 1-chloro-4-(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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